

Understanding the pharmacodynamics of TL-895 in vivo

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An In-Depth Technical Guide to the In Vivo Pharmacodynamics of TL-895

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 (formerly known as M7583) is a potent, orally bioavailable, second-generation irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent, ATP-competitive inhibitor, **TL-895** forms a specific bond with its target, leading to sustained inhibition of kinase activity.[1][2][3] Its primary molecular target is BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs the proliferation, survival, and trafficking of B-cells.[1][4] **TL-895** also demonstrates high potency against Bone Marrow Kinase X-linked (BMX), another member of the Tec family of kinases.[5][6][7]

This high selectivity and potent activity profile have positioned **TL-895** as a promising therapeutic candidate currently under clinical investigation for various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), and myeloproliferative neoplasms such as Myelofibrosis (MF).[7][8][9][10][11] In MF, **TL-895** is hypothesized to act by inhibiting aberrant signaling downstream of activated Janus Kinase 2 (JAK2), thereby reducing cell adhesion, migration, and pro-inflammatory cytokine production that contribute to the disease's pathology.[5][6][7][12] This guide provides a detailed overview of the in vivo pharmacodynamics of **TL-895**, summarizing key quantitative data, experimental methodologies, and the core signaling pathways it modulates.



Quantitative Pharmacodynamic Data

The pharmacodynamic effects of **TL-895** have been characterized through a series of in vitro and ex vivo assays that quantify its potency and cellular impact.

Table 1: Kinase Inhibitory Potency of TL-895

This table summarizes the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of **TL-895** against its primary targets and other related kinases.

Kinase Target	Assay Type	IC50 / EC50 (nM)	Ki (nM)	Reference
ВТК	Recombinant Enzyme Assay	1.5	11.9	[3][4][10]
ВТК	Auto- phosphorylation (Y223)	1 - 10	-	[2][3]
ВМХ	Recombinant Enzyme Assay	1.6	-	[3][4][7]
BLK	Recombinant Enzyme Assay	10 - 39	-	[4][7]
TEC	Recombinant Enzyme Assay	10 - 39	-	[4][7]
TXK	Recombinant Enzyme Assay	10 - 39	-	[4][7]
ERBB4	Recombinant Enzyme Assay	10 - 39	-	[7]

Table 2: Cellular Pharmacodynamic Effects of TL-895

This table outlines the functional consequences of **TL-895** treatment on various cell types, demonstrating its impact on key pathological processes.

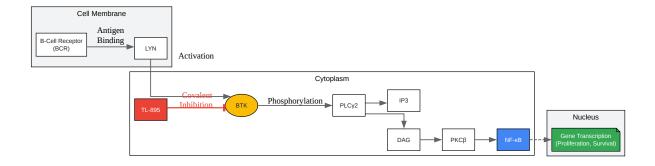


Pharmacodynamic Endpoint	Cell/System Context	Result	Reference
Inhibition of Cell Adhesion	JAK2-V617F mutant cells on VCAM/ICAM	40% decrease	[5][11]
Inhibition of Chemotaxis	JAK2-V617F mutant cells toward SDF-1α	57% decrease	[5][6][11]
RAC1 GTPase Activation	JAK2-V617F mutant cells	39% decrease	[5][6]
B-Cell Activation (CD69)	BCR-stimulated PBMCs	EC50: 12 nM	[3][7][11]
B-Cell Activation (CD69)	BCR-stimulated whole blood	EC50: 21 nM	[3][7][11]
Cytokine Production Inhibition	Healthy monocytes (IL-8, IL-1β, MCP-1)	EC50: 1-3 nM	[7][11]
Tumor Growth Inhibition	Mino Mantle Cell Lymphoma Xenograft	Significant Inhibition	
Tumor Growth Inhibition	DLBCL Patient- Derived Xenografts	Inhibition in 5 of 21 models	[2]

Signaling Pathways and Experimental Workflows

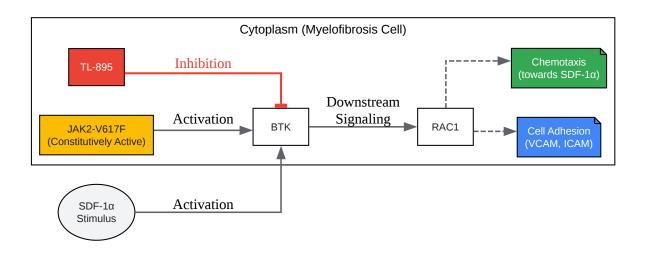
Visual diagrams are provided to illustrate the mechanism of action of **TL-895** and the experimental designs used to evaluate its effects.





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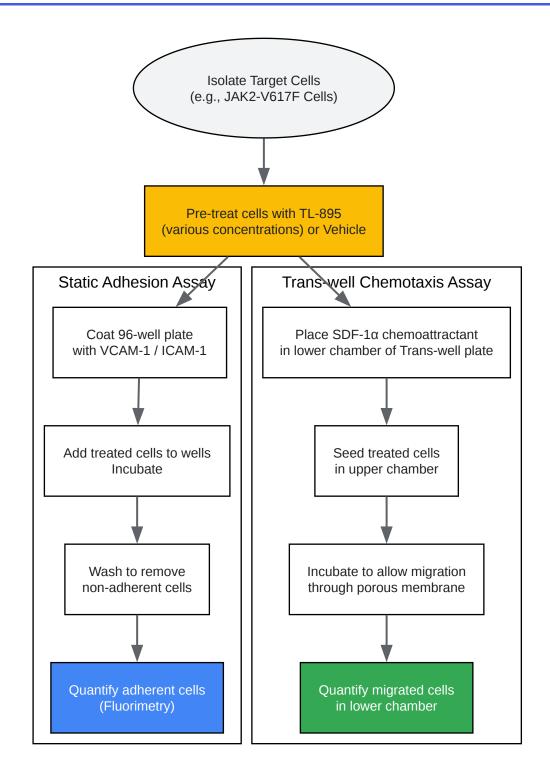
Caption: B-Cell Receptor (BCR) signaling pathway inhibited by TL-895.



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Caption: JAK2-BTK crosstalk in Myelofibrosis inhibited by TL-895.





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Caption: Workflow for in vitro pharmacodynamic adhesion & chemotaxis assays.

Detailed Experimental Protocols



The following sections describe representative protocols for key experiments used to characterize the pharmacodynamics of **TL-895**. These are based on standard methodologies employed for BTK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

- Objective: To determine the IC50 of TL-895 against recombinant BTK and a panel of other kinases.
- · Methodology:
 - Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and TL-895 serially diluted in DMSO.
 - Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of TL-895 in a microplate well.
 - Detection: After incubation, the amount of phosphorylated substrate is quantified. This is
 often done using a luminescence-based assay where the amount of remaining ATP is
 measured (e.g., Kinase-Glo® assay), as lower ATP levels correspond to higher kinase
 activity.
 - Analysis: The percentage of kinase inhibition is calculated relative to a vehicle (DMSO) control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve. A selectivity screen is performed by testing **TL-895** at a fixed concentration against a broad panel of kinases.[2]

Protocol 2: Static Cell Adhesion Assay

- Objective: To measure the effect of TL-895 on the adhesion of cancer cells to extracellular matrix proteins.[5][6]
- Methodology:
 - Plate Coating: 96-well microplates are coated with an adhesion molecule such as Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and incubated overnight.[5][6][10] The plates are then washed and blocked with BSA.



- Cell Preparation: Murine 32D or BaF3 cells expressing human JAK2-V617F are fluorescently labeled (e.g., with Calcein-AM).[5][6] The cells are then treated with various concentrations of TL-895 or vehicle for a specified period (e.g., 4 hours).[5][6]
- Adhesion: The treated cells are added to the coated wells and allowed to adhere for a set time (e.g., 15-30 minutes) at 37°C.[10]
- Washing & Quantification: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells in each well is measured using a plate reader.
- Analysis: The percentage of adherent cells is calculated relative to the total number of cells added. The effect of **TL-895** is reported as the percent decrease in adhesion compared to the vehicle control.[5][6][11]

Protocol 3: Trans-well Chemotaxis Assay

- Objective: To assess the ability of TL-895 to inhibit the directed migration of cells towards a chemoattractant.[5][6]
- Methodology:
 - Cell Preparation: Target cells (e.g., JAK2-V617F-expressing cells) are serum-starved and pre-treated with TL-895 or vehicle.[5][6]
 - Chamber Setup: A trans-well insert with a porous membrane (e.g., 8 μm pores) is placed into the well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as Stromal Cell-Derived Factor-1α (SDF-1α).[5][6][13]
 - Migration: The pre-treated cell suspension is added to the upper chamber of the trans-well insert. The plate is incubated for several hours to allow cells to migrate through the membrane towards the chemoattractant in the lower chamber.
 - Quantification: Cells that have migrated to the lower chamber are collected and counted using a cell counter or a fluorescence-based assay if the cells were pre-labeled.



 Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated cells in TL-895-treated wells to vehicle-treated wells.[5][6][11]

Protocol 4: In Vivo Patient-Derived Xenograft (PDX) Model

- Objective: To evaluate the anti-tumor efficacy of TL-895 in a model that closely mimics human disease.
- Methodology:
 - Model Establishment: Fresh tumor tissue from a patient (e.g., with DLBCL) is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID IL2Rγ-null).[4]
 [14][15] The tumors are allowed to grow to a palpable size.
 - Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups. TL-895 is administered orally at a defined dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[16]
 - Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) throughout the study.[6]
 - Endpoint & Analysis: The study concludes when tumors in the control group reach a
 predetermined maximum size. Tumors are then excised and weighed. Efficacy is
 determined by comparing the tumor growth inhibition in the TL-895 group to the vehicle
 group.[2] Further pharmacodynamic analysis can be performed on the excised tumors,
 such as measuring BTK occupancy or downstream signaling markers via Western blot.

Conclusion

TL-895 is a highly selective and potent inhibitor of BTK and BMX with a well-defined pharmacodynamic profile. In vitro and in vivo data demonstrate that it effectively blocks key signaling pathways responsible for the proliferation and survival of malignant B-cells and the aberrant cell trafficking seen in myelofibrosis.[2][5][7] By potently inhibiting BTK, **TL-895** reduces downstream cellular functions including adhesion, migration, and the production of inflammatory cytokines.[6][11] These pharmacodynamic effects, demonstrated in robust



preclinical models, provide a strong rationale for the ongoing clinical evaluation of **TL-895** as a targeted therapy for hematological malignancies.[8][15][17]

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